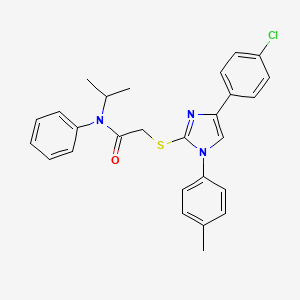

4-Iodo-1-(methylethyl)pyrazole-3-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Iodo-1H-pyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Synthesis Analysis

The synthesis of “4-Iodo-1H-pyrazole” involves the reaction of vinyl azide, aldehyde, and tosylhydrazine, which affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .Molecular Structure Analysis

The molecular formula of “4-Iodo-1H-pyrazole” is C3H3IN2 . The molecular weight is 193.97 .Chemical Reactions Analysis

“4-Iodo-1H-pyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

“4-Iodo-1H-pyrazole” is soluble in water . It is light sensitive and should be stored in a dark place .科学的研究の応用

Structural Characterization and Analysis

Pyrazole derivatives have been synthesized and structurally characterized, demonstrating their utility in crystallography and molecular structure analysis. For example, a pyrazoline compound was synthesized, characterized by spectroscopic techniques, and its structure confirmed by X-ray diffraction studies, highlighting the role of weak intermolecular interactions in crystal packing and structure stabilization (Delgado et al., 2020).

Antimicrobial and Antitumor Activities

Some pyrazole derivatives have been reported to possess significant antimicrobial and antitumor activities. Microwave-assisted synthesis of new pyrazolopyridines showed that compounds exhibited high activity against liver and breast cell lines, as well as antibacterial and antifungal properties (El‐Borai et al., 2013).

Advanced Material Synthesis

Pyrazole derivatives are utilized in the synthesis of advanced materials, such as mechanoluminescent and OLED devices. Pt(II) complexes bearing pyrazole chelates have been synthesized, showing potential applications in organic light-emitting diodes (OLEDs) due to their photophysical properties (Huang et al., 2013).

Coordination Chemistry and Ligand Design

Research in coordination chemistry has led to the development of back-to-back ligands with pyrazole and other metal-binding domains, showing the versatility of pyrazole derivatives in forming complex structures with metal ions. These studies provide insights into the design of novel ligands for catalysis and material science applications (Tovee et al., 2010).

Analytical and Detection Applications

Pyrazole derivatives have been explored for their potential in analytical chemistry, particularly in the detection of anions. A study involving an iridium(III) complex based on a pyrazole derivative demonstrated its application as a highly selective and sensitive chemodosimeter for cyanide anions, showcasing the use of pyrazole derivatives in environmental monitoring and safety applications (Lou et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

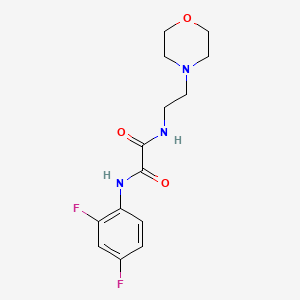

4-iodo-1-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYRGRBENZUUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672584.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)

![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)

![N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2672590.png)

![5-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2672592.png)

![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2672593.png)

![Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate](/img/structure/B2672600.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate](/img/structure/B2672602.png)